ZL0580

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

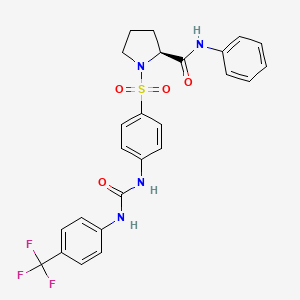

(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFYGSWCJGXEJY-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ZL0580 in Inducing and Maintaining HIV Latency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. The "block-and-lock" therapeutic strategy aims to enforce and deepen this latent state, preventing viral rebound. This technical guide provides an in-depth examination of the mechanism of action of ZL0580, a novel small molecule modulator at the forefront of this approach. This compound distinguishes itself from pan-BET inhibitors by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein BRD4, leading to potent and durable suppression of HIV transcription. This document details the molecular interactions, signaling pathways, and chromatin modifications through which this compound promotes a deep and lasting state of HIV latency. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising therapeutic area.

Introduction: The "Block-and-Lock" Paradigm and this compound

The "shock and kill" strategy for HIV eradication, which involves reactivating latent provirus for immune-mediated clearance, has faced significant challenges. An alternative and promising approach is the "block-and-lock" strategy, which seeks to reinforce HIV latency, rendering the provirus permanently silent.[1][2] this compound has emerged as a first-in-class agent in this category, demonstrating the ability to induce a profound and durable state of HIV suppression in a variety of preclinical models.[1][3] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate HIV, this compound acts as a transcriptional repressor of the virus.[1][2] This unique activity stems from its selective interaction with the first bromodomain (BD1) of BRD4, a key regulator of gene expression.[1][4]

Core Mechanism of Action

This compound exerts its HIV-suppressive effects through a dual mechanism: inhibition of Tat-mediated transcriptional elongation and induction of a repressive chromatin environment at the viral promoter.

Selective Targeting of BRD4 Bromodomain 1

This compound's selectivity for the BD1 domain of BRD4 is central to its mechanism.[1][4] Structural modeling and mutagenesis studies have identified a key glutamic acid residue (E151) within BRD4 BD1 as a critical interaction point for this compound.[1][5] This selective binding is distinct from the binding mode of pan-BET inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET family proteins.[1] This difference in binding profile is believed to be responsible for the opposing effects of this compound and JQ1 on HIV transcription.[1][2]

Inhibition of Tat-Mediated Transcriptional Elongation

A primary mechanism by which this compound suppresses HIV transcription is by interfering with the function of the viral trans-activator of transcription (Tat) protein. Tat is essential for robust viral gene expression, as it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9), then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting processive transcriptional elongation.[6]

This compound disrupts this critical process by inhibiting the Tat-mediated recruitment of P-TEFb.[1] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9.[3][5] This prevents the efficient phosphorylation of RNAPII, leading to premature termination of viral transcription.[7]

Induction of a Repressive Chromatin Structure

In addition to inhibiting transcriptional elongation, this compound actively promotes a more condensed and transcriptionally inert chromatin state at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus.[3][4] High-resolution micrococcal nuclease mapping has demonstrated that this compound treatment leads to the establishment of a repressive nucleosomal structure at the HIV LTR.[3][4] This altered chromatin architecture makes the viral promoter less accessible to the host transcription machinery, further reinforcing the latent state.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in the literature.

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. Transcription elongation factor P-TEFb is required for HIV-1 Tat transactivation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of ZL0580 in Inducing and Maintaining HIV Latency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. The "block-and-lock" therapeutic strategy aims to enforce and deepen this latent state, preventing viral rebound. This technical guide provides an in-depth examination of the mechanism of action of ZL0580, a novel small molecule modulator at the forefront of this approach. This compound distinguishes itself from pan-BET inhibitors by selectively targeting the first bromodomain (BD1) of the host epigenetic reader protein BRD4, leading to potent and durable suppression of HIV transcription. This document details the molecular interactions, signaling pathways, and chromatin modifications through which this compound promotes a deep and lasting state of HIV latency. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising therapeutic area.

Introduction: The "Block-and-Lock" Paradigm and this compound

The "shock and kill" strategy for HIV eradication, which involves reactivating latent provirus for immune-mediated clearance, has faced significant challenges. An alternative and promising approach is the "block-and-lock" strategy, which seeks to reinforce HIV latency, rendering the provirus permanently silent.[1][2] this compound has emerged as a first-in-class agent in this category, demonstrating the ability to induce a profound and durable state of HIV suppression in a variety of preclinical models.[1][3] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate HIV, this compound acts as a transcriptional repressor of the virus.[1][2] This unique activity stems from its selective interaction with the first bromodomain (BD1) of BRD4, a key regulator of gene expression.[1][4]

Core Mechanism of Action

This compound exerts its HIV-suppressive effects through a dual mechanism: inhibition of Tat-mediated transcriptional elongation and induction of a repressive chromatin environment at the viral promoter.

Selective Targeting of BRD4 Bromodomain 1

This compound's selectivity for the BD1 domain of BRD4 is central to its mechanism.[1][4] Structural modeling and mutagenesis studies have identified a key glutamic acid residue (E151) within BRD4 BD1 as a critical interaction point for this compound.[1][5] This selective binding is distinct from the binding mode of pan-BET inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET family proteins.[1] This difference in binding profile is believed to be responsible for the opposing effects of this compound and JQ1 on HIV transcription.[1][2]

Inhibition of Tat-Mediated Transcriptional Elongation

A primary mechanism by which this compound suppresses HIV transcription is by interfering with the function of the viral trans-activator of transcription (Tat) protein. Tat is essential for robust viral gene expression, as it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to the trans-activation response (TAR) element of the nascent viral RNA. P-TEFb, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9), then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting processive transcriptional elongation.[6]

This compound disrupts this critical process by inhibiting the Tat-mediated recruitment of P-TEFb.[1] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9.[3][5] This prevents the efficient phosphorylation of RNAPII, leading to premature termination of viral transcription.[7]

Induction of a Repressive Chromatin Structure

In addition to inhibiting transcriptional elongation, this compound actively promotes a more condensed and transcriptionally inert chromatin state at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus.[3][4] High-resolution micrococcal nuclease mapping has demonstrated that this compound treatment leads to the establishment of a repressive nucleosomal structure at the HIV LTR.[3][4] This altered chromatin architecture makes the viral promoter less accessible to the host transcription machinery, further reinforcing the latent state.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in the literature.

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. Transcription elongation factor P-TEFb is required for HIV-1 Tat transactivation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

a first-in-class BRD4-selective small molecule distinct from the pan-BET inhibitor JQ1, which induces HIV epigenetic suppression.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. While "shock and kill" strategies utilizing pan-BET inhibitors like JQ1 have shown promise in reactivating latent HIV, their broad activity raises concerns about off-target effects and toxicity. This has spurred the development of more targeted approaches. This technical guide focuses on ZL0580, a first-in-class small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a key epigenetic reader protein. Unlike pan-BET inhibitors that activate HIV transcription, this compound acts as a potent epigenetic suppressor of HIV.[1][2][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Rationale for BRD4-Selective Inhibition in HIV

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription.[3] They act as epigenetic "readers," recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In the context of HIV, BRD4 plays a dual role. The pan-BET inhibitor JQ1 has been shown to reactivate latent HIV by displacing BRD4 from the viral promoter, allowing the HIV trans-activator protein Tat to recruit the positive transcription elongation factor b (P-TEFb) and initiate transcription.[5][6]

However, the non-selective nature of JQ1, which binds to both bromodomains (BD1 and BD2) of all BET proteins, can lead to widespread changes in host gene expression and potential toxicity.[7][8] This has led to the exploration of more selective inhibitors. This compound emerged from a structure-guided drug design effort to identify molecules that could modulate BRD4 activity with greater specificity.[2][7][9] Unexpectedly, this compound demonstrated a novel mechanism of action: instead of activating HIV, it epigenetically suppresses both basal and induced HIV transcription, promoting a "block and lock" state of deep latency.[1][3][10] This positions this compound as a promising candidate for a functional cure strategy, aimed at permanently silencing the latent reservoir.

This compound: A Profile of a BRD4-Selective HIV Suppressor

This compound is a small molecule that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[2][7][8] This selectivity is attributed to its unique binding mode, which differs from that of JQ1.[1]

Mechanism of Action

This compound induces HIV epigenetic suppression through a multi-pronged mechanism:

-

Inhibition of Tat-Transactivation: this compound disrupts the interaction between the HIV Tat protein and the P-TEFb complex (composed of CDK9 and Cyclin T1).[10][11] This is a critical step for the elongation of HIV transcription. By inhibiting this interaction, this compound effectively halts the production of new viral RNA.[12]

-

Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally silent chromatin environment at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus.[10][11][13] This is achieved through the modulation of nucleosome positioning, making the viral DNA less accessible to the transcriptional machinery.[11][12]

-

Distinct from JQ1: Unlike JQ1, which displaces BRD4 from chromatin, this compound's mechanism does not rely on this displacement.[6][14] Instead, it modulates BRD4's interaction with other proteins in the transcriptional complex.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in HIV Suppression

| Cell Line | Assay | Treatment | Concentration | Result | Reference |

| J-Lat 10.6 | HIV Reactivation (Flow Cytometry) | This compound + PMA | 10 µM | Significant suppression of PMA-induced GFP expression | [12] |

| HC69 (microglial) | HIV Activation (Flow Cytometry) | This compound + TNF-α | 8 µM | Significant suppression of TNF-α-induced GFP expression | [13] |

| U1 (monocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |

| OM10.1 (promyelocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |

| Primary CD4+ T cells | HIV Transcription (qPCR) | This compound | 10 µM | Suppression of both PMA-stimulated and basal HIV transcription | [12] |

Table 2: Comparative Activity of this compound and JQ1

| Parameter | This compound | JQ1 | Reference |

| BRD4 BD1 Selectivity | High (selectively binds to BD1) | Pan-BET (binds to BD1 and BD2 of all BETs) | [2][7][8] |

| Effect on HIV Transcription | Suppression | Activation | [7][14] |

| Mechanism on Tat-P-TEFb | Inhibits interaction | Promotes interaction | [5][10] |

| Effect on Chromatin at HIV LTR | Induces repressive structure | Promotes accessible structure | [10][11] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Humanized Mice

| Parameter | Value | Reference |

| Bioavailability | Orally bioavailable | [1] |

| Safety Profile | Favorable, no evident toxicity | [1] |

| Plasma Viremia Reduction | Reduced to nearly undetectable levels after 2 weeks of daily treatment | [1] |

| Viral Rebound | Delayed viral rebound following treatment interruption | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines: J-Lat (clone 10.6), HC69, U1, and OM10.1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection.

-

Compounds: this compound and JQ1 were dissolved in DMSO to create stock solutions. Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) were used as HIV-1 inducing agents.

HIV Reactivation/Suppression Assays (Flow Cytometry)

-

Seed latently infected cells (e.g., J-Lat 10.6 or HC69) in 24-well plates.

-

Treat cells with the desired concentrations of this compound, JQ1, and/or inducing agents (PMA or TNF-α). A DMSO-treated control should be included.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed using software such as FlowJo.

Western Blotting

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD4, Tat, CDK9, and GAPDH (as a loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-link protein-DNA complexes in cells by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (e.g., anti-BRD4, anti-Tat, or control IgG).

-

Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

-

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

Purify the DNA using a PCR purification kit.

-

Analyze the enrichment of specific DNA regions (e.g., the HIV LTR) by quantitative PCR (qPCR).

Micrococcal Nuclease (MNase) Mapping Assay

-

Isolate nuclei from treated and untreated cells.

-

Digest the chromatin with a range of MNase concentrations to generate a ladder of DNA fragments corresponding to different nucleosomal protection patterns.

-

Purify the DNA from the digested samples.

-

Perform Southern blotting or qPCR using primers specific to the HIV LTR to analyze the nucleosome positioning and chromatin accessibility.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

a first-in-class BRD4-selective small molecule distinct from the pan-BET inhibitor JQ1, which induces HIV epigenetic suppression.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. While "shock and kill" strategies utilizing pan-BET inhibitors like JQ1 have shown promise in reactivating latent HIV, their broad activity raises concerns about off-target effects and toxicity. This has spurred the development of more targeted approaches. This technical guide focuses on ZL0580, a first-in-class small molecule that selectively inhibits the first bromodomain (BD1) of BRD4, a key epigenetic reader protein. Unlike pan-BET inhibitors that activate HIV transcription, this compound acts as a potent epigenetic suppressor of HIV.[1][2][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Rationale for BRD4-Selective Inhibition in HIV

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription.[3] They act as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In the context of HIV, BRD4 plays a dual role. The pan-BET inhibitor JQ1 has been shown to reactivate latent HIV by displacing BRD4 from the viral promoter, allowing the HIV trans-activator protein Tat to recruit the positive transcription elongation factor b (P-TEFb) and initiate transcription.[5][6]

However, the non-selective nature of JQ1, which binds to both bromodomains (BD1 and BD2) of all BET proteins, can lead to widespread changes in host gene expression and potential toxicity.[7][8] This has led to the exploration of more selective inhibitors. This compound emerged from a structure-guided drug design effort to identify molecules that could modulate BRD4 activity with greater specificity.[2][7][9] Unexpectedly, this compound demonstrated a novel mechanism of action: instead of activating HIV, it epigenetically suppresses both basal and induced HIV transcription, promoting a "block and lock" state of deep latency.[1][3][10] This positions this compound as a promising candidate for a functional cure strategy, aimed at permanently silencing the latent reservoir.

This compound: A Profile of a BRD4-Selective HIV Suppressor

This compound is a small molecule that exhibits high selectivity for the first bromodomain (BD1) of BRD4.[2][7][8] This selectivity is attributed to its unique binding mode, which differs from that of JQ1.[1]

Mechanism of Action

This compound induces HIV epigenetic suppression through a multi-pronged mechanism:

-

Inhibition of Tat-Transactivation: this compound disrupts the interaction between the HIV Tat protein and the P-TEFb complex (composed of CDK9 and Cyclin T1).[10][11] This is a critical step for the elongation of HIV transcription. By inhibiting this interaction, this compound effectively halts the production of new viral RNA.[12]

-

Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and transcriptionally silent chromatin environment at the HIV long terminal repeat (LTR), the promoter region of the integrated provirus.[10][11][13] This is achieved through the modulation of nucleosome positioning, making the viral DNA less accessible to the transcriptional machinery.[11][12]

-

Distinct from JQ1: Unlike JQ1, which displaces BRD4 from chromatin, this compound's mechanism does not rely on this displacement.[6][14] Instead, it modulates BRD4's interaction with other proteins in the transcriptional complex.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in HIV Suppression

| Cell Line | Assay | Treatment | Concentration | Result | Reference |

| J-Lat 10.6 | HIV Reactivation (Flow Cytometry) | This compound + PMA | 10 µM | Significant suppression of PMA-induced GFP expression | [12] |

| HC69 (microglial) | HIV Activation (Flow Cytometry) | This compound + TNF-α | 8 µM | Significant suppression of TNF-α-induced GFP expression | [13] |

| U1 (monocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |

| OM10.1 (promyelocytic) | HIV Transcription (qPCR) | This compound | 8 µM | Potent suppression of basal HIV transcription | [11] |

| Primary CD4+ T cells | HIV Transcription (qPCR) | This compound | 10 µM | Suppression of both PMA-stimulated and basal HIV transcription | [12] |

Table 2: Comparative Activity of this compound and JQ1

| Parameter | This compound | JQ1 | Reference |

| BRD4 BD1 Selectivity | High (selectively binds to BD1) | Pan-BET (binds to BD1 and BD2 of all BETs) | [2][7][8] |

| Effect on HIV Transcription | Suppression | Activation | [7][14] |

| Mechanism on Tat-P-TEFb | Inhibits interaction | Promotes interaction | [5][10] |

| Effect on Chromatin at HIV LTR | Induces repressive structure | Promotes accessible structure | [10][11] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Humanized Mice

| Parameter | Value | Reference |

| Bioavailability | Orally bioavailable | [1] |

| Safety Profile | Favorable, no evident toxicity | [1] |

| Plasma Viremia Reduction | Reduced to nearly undetectable levels after 2 weeks of daily treatment | [1] |

| Viral Rebound | Delayed viral rebound following treatment interruption | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines: J-Lat (clone 10.6), HC69, U1, and OM10.1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection.

-

Compounds: this compound and JQ1 were dissolved in DMSO to create stock solutions. Phorbol 12-myristate 13-acetate (PMA) and Tumor Necrosis Factor-alpha (TNF-α) were used as HIV-1 inducing agents.

HIV Reactivation/Suppression Assays (Flow Cytometry)

-

Seed latently infected cells (e.g., J-Lat 10.6 or HC69) in 24-well plates.

-

Treat cells with the desired concentrations of this compound, JQ1, and/or inducing agents (PMA or TNF-α). A DMSO-treated control should be included.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells, wash with PBS, and fix with 2% paraformaldehyde.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically analyzed using software such as FlowJo.

Western Blotting

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD4, Tat, CDK9, and GAPDH (as a loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-link protein-DNA complexes in cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (e.g., anti-BRD4, anti-Tat, or control IgG).

-

Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

-

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

Purify the DNA using a PCR purification kit.

-

Analyze the enrichment of specific DNA regions (e.g., the HIV LTR) by quantitative PCR (qPCR).

Micrococcal Nuclease (MNase) Mapping Assay

-

Isolate nuclei from treated and untreated cells.

-

Digest the chromatin with a range of MNase concentrations to generate a ladder of DNA fragments corresponding to different nucleosomal protection patterns.

-

Purify the DNA from the digested samples.

-

Perform Southern blotting or qPCR using primers specific to the HIV LTR to analyze the nucleosome positioning and chromatin accessibility.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ZL0580: A Deep Dive into its Selective Binding Affinity for BRD4 Bromodomains

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of the small molecule ZL0580 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and virology.

Executive Summary

This compound is a potent and selective inhibitor of the BRD4 bromodomain BD1. Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct binding profile, showing significant affinity for BRD4 BD1 while displaying minimal to no binding to BRD4 BD2. This selectivity is attributed to its unique interaction with a novel binding site on the BD1 domain, separate from the canonical acetyl-lysine binding pocket. This guide summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to BRD4 BD1 vs. BD2

The binding affinity of this compound for the individual bromodomains of BRD4 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data.

| Ligand | Target | Assay Type | Affinity (IC50) | Fold Selectivity (BD2/BD1) |

| This compound | BRD4 BD1 | TR-FRET | 163 nM[1] | ~6.6[1] |

| This compound | BRD4 BD2 | TR-FRET | ~1076 nM (calculated)[1] | - |

| This compound | BRD4 BD2 | Thermal Shift Assay | No detectable binding | - |

Note: The IC50 for BRD4 BD2 is calculated based on the reported 6.6-fold selectivity over BD1. Other studies using different assays, such as the Thermal Shift Assay, have reported no detectable binding of this compound to BRD4 BD2.

Experimental Protocols

The determination of this compound's binding affinity for BRD4 bromodomains has been accomplished through several key experimental techniques. The detailed methodologies for the most prominent of these are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET assays were utilized to determine the IC50 values of this compound against the bromodomains of BRD4.

Principle: This assay measures the disruption of the interaction between a fluorescently-labeled ligand and the target bromodomain by a competing compound. Inhibition of this interaction leads to a decrease in the FRET signal.

Methodology:

-

Plate Setup: Assays are performed in a 384-well plate format.

-

Reagents:

-

BRD4 BD1 or BD2 protein.

-

A suitable fluorescently-labeled probe that binds to the bromodomain.

-

This compound serially diluted to a range of concentrations (e.g., 0.01 nM to 100 µM).

-

Control compound (e.g., JQ1).

-

-

Procedure:

-

A solution containing the BRD4 bromodomain and the fluorescent probe is prepared in assay buffer.

-

Varying concentrations of this compound are added to the wells.

-

The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.

-

The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.

Thermal Shift Assay (TSA)

TSA was employed to confirm the selective binding of this compound to BRD4 BD1.

Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Methodology:

-

Reagents:

-

Recombinant BRD4 BD1 and BD2 proteins (e.g., 5 µM for BD1, 25 µM for BD2).

-

SYPRO Orange protein dye (e.g., 25X).

-

Assay Buffer: 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol.

-

This compound and JQ1 (control) at various concentrations (e.g., final concentrations ranging from 0–126.5 μM in 5% DMSO).

-

-

Procedure:

-

In a 10 µL reaction volume, the respective BRD4 bromodomain protein is mixed with SYPRO Orange dye in the assay buffer.

-

This compound or JQ1 at different concentrations is added to the protein-dye mixture.

-

The reaction is performed in a real-time PCR instrument.

-

A melt curve analysis is conducted by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C per 30 seconds, with fluorescence monitored at each 1 °C increment.

-

-

Data Analysis: The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein in the presence of the compound to the DMSO control.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.

Principle: Donor and acceptor beads are brought into proximity by a specific molecular interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to and activates the acceptor beads, resulting in a luminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.

Methodology:

-

Reagents:

-

GST-tagged BRD4 BD1 or BD2 protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated Donor beads.

-

Anti-GST Acceptor beads.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, serially diluted this compound is added.

-

A mixture of the BRD4 bromodomain protein and the biotinylated histone peptide is added to the wells.

-

The plate is incubated to allow for binding to occur (e.g., 75 minutes at room temperature).

-

A mixture of Streptavidin Donor beads and anti-GST Acceptor beads is added under subdued light.

-

The plate is incubated in the dark at room temperature for a further period (e.g., 75 minutes).

-

The AlphaScreen signal is read on a compatible plate reader.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining this compound binding affinity to BRD4 bromodomains.

BRD4 Signaling in HIV Transcription and this compound's Mechanism of Action

References

ZL0580: A Deep Dive into its Selective Binding Affinity for BRD4 Bromodomains

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of the small molecule ZL0580 for the first (BD1) and second (BD2) bromodomains of the human Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and virology.

Executive Summary

This compound is a potent and selective inhibitor of the BRD4 bromodomain BD1. Unlike pan-BET inhibitors such as JQ1, this compound exhibits a distinct binding profile, showing significant affinity for BRD4 BD1 while displaying minimal to no binding to BRD4 BD2. This selectivity is attributed to its unique interaction with a novel binding site on the BD1 domain, separate from the canonical acetyl-lysine binding pocket. This guide summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to BRD4 BD1 vs. BD2

The binding affinity of this compound for the individual bromodomains of BRD4 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data.

| Ligand | Target | Assay Type | Affinity (IC50) | Fold Selectivity (BD2/BD1) |

| This compound | BRD4 BD1 | TR-FRET | 163 nM[1] | ~6.6[1] |

| This compound | BRD4 BD2 | TR-FRET | ~1076 nM (calculated)[1] | - |

| This compound | BRD4 BD2 | Thermal Shift Assay | No detectable binding | - |

Note: The IC50 for BRD4 BD2 is calculated based on the reported 6.6-fold selectivity over BD1. Other studies using different assays, such as the Thermal Shift Assay, have reported no detectable binding of this compound to BRD4 BD2.

Experimental Protocols

The determination of this compound's binding affinity for BRD4 bromodomains has been accomplished through several key experimental techniques. The detailed methodologies for the most prominent of these are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET assays were utilized to determine the IC50 values of this compound against the bromodomains of BRD4.

Principle: This assay measures the disruption of the interaction between a fluorescently-labeled ligand and the target bromodomain by a competing compound. Inhibition of this interaction leads to a decrease in the FRET signal.

Methodology:

-

Plate Setup: Assays are performed in a 384-well plate format.

-

Reagents:

-

BRD4 BD1 or BD2 protein.

-

A suitable fluorescently-labeled probe that binds to the bromodomain.

-

This compound serially diluted to a range of concentrations (e.g., 0.01 nM to 100 µM).

-

Control compound (e.g., JQ1).

-

-

Procedure:

-

A solution containing the BRD4 bromodomain and the fluorescent probe is prepared in assay buffer.

-

Varying concentrations of this compound are added to the wells.

-

The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.

-

The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable nonlinear regression model.

Thermal Shift Assay (TSA)

TSA was employed to confirm the selective binding of this compound to BRD4 BD1.

Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Methodology:

-

Reagents:

-

Recombinant BRD4 BD1 and BD2 proteins (e.g., 5 µM for BD1, 25 µM for BD2).

-

SYPRO Orange protein dye (e.g., 25X).

-

Assay Buffer: 20 mM HEPES pH 6.5, 100 mM NaCl, 2.5% glycerol.

-

This compound and JQ1 (control) at various concentrations (e.g., final concentrations ranging from 0–126.5 μM in 5% DMSO).

-

-

Procedure:

-

In a 10 µL reaction volume, the respective BRD4 bromodomain protein is mixed with SYPRO Orange dye in the assay buffer.

-

This compound or JQ1 at different concentrations is added to the protein-dye mixture.

-

The reaction is performed in a real-time PCR instrument.

-

A melt curve analysis is conducted by increasing the temperature from 25 °C to 95 °C at a rate of 1 °C per 30 seconds, with fluorescence monitored at each 1 °C increment.

-

-

Data Analysis: The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein in the presence of the compound to the DMSO control.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.

Principle: Donor and acceptor beads are brought into proximity by a specific molecular interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to and activates the acceptor beads, resulting in a luminescent signal. A competitive inhibitor disrupts this interaction, leading to a decrease in signal.

Methodology:

-

Reagents:

-

GST-tagged BRD4 BD1 or BD2 protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated Donor beads.

-

Anti-GST Acceptor beads.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, serially diluted this compound is added.

-

A mixture of the BRD4 bromodomain protein and the biotinylated histone peptide is added to the wells.

-

The plate is incubated to allow for binding to occur (e.g., 75 minutes at room temperature).

-

A mixture of Streptavidin Donor beads and anti-GST Acceptor beads is added under subdued light.

-

The plate is incubated in the dark at room temperature for a further period (e.g., 75 minutes).

-

The AlphaScreen signal is read on a compatible plate reader.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining this compound binding affinity to BRD4 bromodomains.

BRD4 Signaling in HIV Transcription and this compound's Mechanism of Action

References

ZL0580: A "Block and Lock" Therapeutic Agent for HIV - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. The "block and lock" strategy aims to achieve a functional cure by epigenetically silencing HIV proviruses, preventing their reactivation. This technical guide provides an in-depth overview of ZL0580, a novel small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, and its development as a "block and lock" agent. This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription and the promotion of a deep state of latency. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant pathways and workflows.

Introduction: The Challenge of HIV Latency and the "Block and Lock" Approach

Despite the success of antiretroviral therapy (ART) in suppressing HIV replication to undetectable levels, it does not eradicate the virus.[1][2][3] HIV can persist in a dormant state within the genome of long-lived cells, such as resting CD4+ T cells, forming what is known as the latent reservoir.[4][5] If ART is interrupted, these latent proviruses can reactivate, leading to a rebound in viral load.

The "block and lock" strategy is a promising approach to achieving a functional cure for HIV.[6] Unlike "shock and kill" strategies that aim to reactivate and eliminate latently infected cells, "block and lock" focuses on reinforcing the silent state of the integrated provirus, thereby preventing viral rebound after treatment cessation.[6][7] This is achieved by targeting host factors that are essential for HIV transcription. One such key host factor is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating HIV gene expression.[1][3]

This compound: A Selective BRD4 Modulator for HIV Suppression

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4.[1][2][7][8] This selectivity distinguishes it from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins and have opposing effects on HIV transcription.[1][4][5][9]

Mechanism of Action

This compound induces epigenetic suppression of HIV through a multi-faceted mechanism:[1][2][10]

-

Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb), which includes CDK9, to the HIV long terminal repeat (LTR).[11][12] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting transcription elongation.[11][12]

-

Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR.[2][7][10][11][12] This makes the proviral DNA less accessible to the host transcription machinery.

-

Contrasting Effects with JQ1: While JQ1 promotes viral reactivation, this compound induces transcriptional silencing.[4][5][8][9] This highlights the distinct functional consequences of selective BRD4 BD1 modulation.

Signaling Pathway of this compound-Mediated HIV Suppression

Caption: this compound mechanism of action in suppressing HIV transcription.

Quantitative Data on this compound Efficacy

In Vitro and Ex Vivo HIV Suppression

The following table summarizes the key quantitative data on the efficacy of this compound in various in vitro and ex vivo models.

| Cell Model | Assay Type | Parameter | Value | Reference |

| SupT1 cells | Luciferase Reporter | IC50 (non-reactivated) | 6.43 ± 0.34 μM | [9] |

| SupT1 cells | Luciferase Reporter | IC50 (TNF-α reactivated) | 4.14 ± 0.37 μM | [9] |

| J-Lat cells | Cell Viability | CC50 | > 40 μM | [10] |

| Primary CD4+ T cells | HIV Suppression | Effective Concentration | 8 μM | [10] |

| PBMCs from viremic individuals | HIV Transcription Suppression | Effective Concentration | 8 μM | [10] |

Combination with LEDGINs

This compound has been shown to have an additive effect in blocking HIV-1 transcription and reactivation when combined with LEDGINs, another class of latency-promoting agents.[4][5][9] This suggests a potential for combination therapies to achieve a more durable "block and lock" state.

In Vivo Efficacy in Humanized Mouse Models

Studies in humanized mouse models of HIV infection have provided early proof-of-concept for the in vivo activity of this compound.[7][13][14]

Pharmacokinetics and Safety

| Animal Model | Administration Route | Dose | Bioavailability (F) | Key Safety Finding | Reference |

| ICR mice | Intravenous | 10 mg/kg | N/A | Well-tolerated | [7] |

| ICR mice | Oral | 20 mg/kg | 38.71 ± 13.03% | Well-tolerated | [7] |

In Vivo HIV Suppression and Viral Rebound

| Treatment Group | Outcome | Result | Reference |

| This compound monotherapy | Plasma Viremia | Reduced to nearly undetectable levels after 2 weeks | [7][13] |

| This compound + ART | Viral Rebound after ART cessation | Delayed by ~2 weeks compared to ART alone | [6][7] |

| This compound and this compound+ART | Plasma Viral Load after Rebound | Markedly lower than in the ART-only group | [7] |

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines: J-Lat cells, SupT1 T cells, HC69 (microglial), U1 and OM10.1 (monocytic), and HEK293 cells are commonly used.[4][9][11][12]

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and HIV-infected individuals, and primary CD4+ T cells are used for ex vivo studies.[3][6][7][10]

-

Reagents: this compound, JQ1, LEDGINs (e.g., CX014442), and latency-reversing agents (LRAs) like TNF-α, PMA, SAHA, and prostratin (B1679730) are utilized.[9][15]

In Vitro HIV Infection and Reactivation Assays

-

Transduction/Infection: Cells are infected with HIV-1 reporter viruses (e.g., HIV-1 FLuc).[9]

-

Treatment: Infected cells are treated with a dilution series of this compound or other compounds.

-

Reactivation: A subset of treated cells is reactivated with an LRA (e.g., 10 ng/mL TNF-α).[9]

-

Readout: Viral expression is quantified using methods like luciferase assays or flow cytometry for GFP expression.[9] Cell viability is assessed using assays like the MTT assay.[9]

Thermal Shift Assay (TSA)

-

Reaction Mixture: A mixture containing the protein of interest (e.g., BRD4 BD1), a fluorescent dye (e.g., Sypro Orange), and the compound (this compound) is prepared.[7]

-

Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR machine.[7]

-

Data Analysis: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates binding.[7]

Experimental Workflow for this compound Evaluation

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a "block and lock" therapy for HIV. Its selective targeting of BRD4 BD1 leads to potent and durable suppression of HIV transcription in a variety of preclinical models.[1][2][7][11] In vivo studies have demonstrated its bioavailability and efficacy in suppressing viremia and delaying viral rebound.[7][13][14]

Future research should focus on optimizing the potency, persistence, and pharmacokinetic properties of this compound-based compounds.[9] Further investigation into combination therapies with other latency-promoting agents or with ART is also warranted to achieve a more profound and durable silencing of the HIV reservoir. The continued development of this compound and similar molecules holds significant promise for achieving a functional cure for HIV.

References

- 1. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. ajmc.com [ajmc.com]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 5. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block-And-Lock Strategies to Cure HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound | bioRxiv [biorxiv.org]

- 15. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

ZL0580: A "Block and Lock" Therapeutic Agent for HIV - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs remains the primary obstacle to a cure. The "block and lock" strategy aims to achieve a functional cure by epigenetically silencing HIV proviruses, preventing their reactivation. This technical guide provides an in-depth overview of ZL0580, a novel small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, and its development as a "block and lock" agent. This compound selectively binds to the first bromodomain (BD1) of BRD4, leading to the suppression of HIV transcription and the promotion of a deep state of latency. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant pathways and workflows.

Introduction: The Challenge of HIV Latency and the "Block and Lock" Approach

Despite the success of antiretroviral therapy (ART) in suppressing HIV replication to undetectable levels, it does not eradicate the virus.[1][2][3] HIV can persist in a dormant state within the genome of long-lived cells, such as resting CD4+ T cells, forming what is known as the latent reservoir.[4][5] If ART is interrupted, these latent proviruses can reactivate, leading to a rebound in viral load.

The "block and lock" strategy is a promising approach to achieving a functional cure for HIV.[6] Unlike "shock and kill" strategies that aim to reactivate and eliminate latently infected cells, "block and lock" focuses on reinforcing the silent state of the integrated provirus, thereby preventing viral rebound after treatment cessation.[6][7] This is achieved by targeting host factors that are essential for HIV transcription. One such key host factor is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating HIV gene expression.[1][3]

This compound: A Selective BRD4 Modulator for HIV Suppression

This compound is a first-in-class small molecule that selectively targets the first bromodomain (BD1) of BRD4.[1][2][7][8] This selectivity distinguishes it from pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins and have opposing effects on HIV transcription.[1][4][5][9]

Mechanism of Action

This compound induces epigenetic suppression of HIV through a multi-faceted mechanism:[1][2][10]

-

Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb), which includes CDK9, to the HIV long terminal repeat (LTR).[11][12] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting transcription elongation.[11][12]

-

Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR.[2][7][10][11][12] This makes the proviral DNA less accessible to the host transcription machinery.

-

Contrasting Effects with JQ1: While JQ1 promotes viral reactivation, this compound induces transcriptional silencing.[4][5][8][9] This highlights the distinct functional consequences of selective BRD4 BD1 modulation.

Signaling Pathway of this compound-Mediated HIV Suppression

Caption: this compound mechanism of action in suppressing HIV transcription.

Quantitative Data on this compound Efficacy

In Vitro and Ex Vivo HIV Suppression

The following table summarizes the key quantitative data on the efficacy of this compound in various in vitro and ex vivo models.

| Cell Model | Assay Type | Parameter | Value | Reference |

| SupT1 cells | Luciferase Reporter | IC50 (non-reactivated) | 6.43 ± 0.34 μM | [9] |

| SupT1 cells | Luciferase Reporter | IC50 (TNF-α reactivated) | 4.14 ± 0.37 μM | [9] |

| J-Lat cells | Cell Viability | CC50 | > 40 μM | [10] |

| Primary CD4+ T cells | HIV Suppression | Effective Concentration | 8 μM | [10] |

| PBMCs from viremic individuals | HIV Transcription Suppression | Effective Concentration | 8 μM | [10] |

Combination with LEDGINs

This compound has been shown to have an additive effect in blocking HIV-1 transcription and reactivation when combined with LEDGINs, another class of latency-promoting agents.[4][5][9] This suggests a potential for combination therapies to achieve a more durable "block and lock" state.

In Vivo Efficacy in Humanized Mouse Models

Studies in humanized mouse models of HIV infection have provided early proof-of-concept for the in vivo activity of this compound.[7][13][14]

Pharmacokinetics and Safety

| Animal Model | Administration Route | Dose | Bioavailability (F) | Key Safety Finding | Reference |

| ICR mice | Intravenous | 10 mg/kg | N/A | Well-tolerated | [7] |

| ICR mice | Oral | 20 mg/kg | 38.71 ± 13.03% | Well-tolerated | [7] |

In Vivo HIV Suppression and Viral Rebound

| Treatment Group | Outcome | Result | Reference |

| This compound monotherapy | Plasma Viremia | Reduced to nearly undetectable levels after 2 weeks | [7][13] |

| This compound + ART | Viral Rebound after ART cessation | Delayed by ~2 weeks compared to ART alone | [6][7] |

| This compound and this compound+ART | Plasma Viral Load after Rebound | Markedly lower than in the ART-only group | [7] |

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines: J-Lat cells, SupT1 T cells, HC69 (microglial), U1 and OM10.1 (monocytic), and HEK293 cells are commonly used.[4][9][11][12]

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and HIV-infected individuals, and primary CD4+ T cells are used for ex vivo studies.[3][6][7][10]

-

Reagents: this compound, JQ1, LEDGINs (e.g., CX014442), and latency-reversing agents (LRAs) like TNF-α, PMA, SAHA, and prostratin are utilized.[9][15]

In Vitro HIV Infection and Reactivation Assays

-

Transduction/Infection: Cells are infected with HIV-1 reporter viruses (e.g., HIV-1 FLuc).[9]

-

Treatment: Infected cells are treated with a dilution series of this compound or other compounds.

-

Reactivation: A subset of treated cells is reactivated with an LRA (e.g., 10 ng/mL TNF-α).[9]

-

Readout: Viral expression is quantified using methods like luciferase assays or flow cytometry for GFP expression.[9] Cell viability is assessed using assays like the MTT assay.[9]

Thermal Shift Assay (TSA)

-

Reaction Mixture: A mixture containing the protein of interest (e.g., BRD4 BD1), a fluorescent dye (e.g., Sypro Orange), and the compound (this compound) is prepared.[7]

-

Thermal Denaturation: The reaction mixture is subjected to a temperature gradient in a real-time PCR machine.[7]

-

Data Analysis: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates binding.[7]

Experimental Workflow for this compound Evaluation

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a "block and lock" therapy for HIV. Its selective targeting of BRD4 BD1 leads to potent and durable suppression of HIV transcription in a variety of preclinical models.[1][2][7][11] In vivo studies have demonstrated its bioavailability and efficacy in suppressing viremia and delaying viral rebound.[7][13][14]

Future research should focus on optimizing the potency, persistence, and pharmacokinetic properties of this compound-based compounds.[9] Further investigation into combination therapies with other latency-promoting agents or with ART is also warranted to achieve a more profound and durable silencing of the HIV reservoir. The continued development of this compound and similar molecules holds significant promise for achieving a functional cure for HIV.

References

- 1. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. ajmc.com [ajmc.com]

- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 5. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block-And-Lock Strategies to Cure HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound | bioRxiv [biorxiv.org]

- 15. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

ZL0580: A Technical Guide to a Novel BRD4-Selective Inhibitor for HIV Cure Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a first-in-class, selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in HIV-1 transcription. Discovered through structure-guided drug design, this compound represents a significant advancement in the "block and lock" strategy for an HIV cure. Unlike pan-BET inhibitors such as JQ1 which activate HIV transcription, this compound epigenetically suppresses the virus by inducing a repressive chromatin state at the HIV promoter and inhibiting Tat-mediated transcriptional elongation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of HIV eradication.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eradicate the provirus integrated into the host genome. The "block and lock" approach aims to achieve a functional cure by deeply silencing the HIV provirus, preventing its reactivation. This compound has emerged as a promising candidate for this strategy. It selectively targets the BD1 domain of BRD4, leading to the suppression of HIV transcription in various models, including latently infected cell lines, primary CD4+ T cells, and myeloid cells.[1][2][3] In vivo studies using humanized mouse models have demonstrated this compound's ability to suppress active HIV replication and delay viral rebound after treatment interruption.[1][4][5]

Discovery and Chemical Properties

This compound was identified through a structure-guided drug design approach aimed at developing BRD4 modulators.[3] Its chemical structure is distinct from the pan-BET inhibitor JQ1.[3][6]

Chemical Structure of this compound:

(The exact chemical structure of this compound is proprietary and detailed in patent filings. For research purposes, it is described as a structurally close analog of ZL0590.)[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains

| Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 | Reference |

| BRD4 BD1 | 163 | - | [9] |

| BRD4 BD2 | >10,000 | >61-fold | [9] |

| BRD2 BD1 | 900 | 5.5-fold | [9] |

| BRD3 BD1 | 1,900 | 11.7-fold | [9] |

| BRDT BD1 | 1,800 | 11.0-fold | [9] |

| CBP | >10,000 | >61-fold | [9] |

Table 2: In Vitro and Ex Vivo HIV Suppression by this compound

| Cell Model | Treatment Condition | Effect | Reference |

| J-Lat 10.6 cells (PMA-stimulated) | 10 µM this compound | Dose-dependent suppression of HIV activation | [3] |

| In vitro infected primary CD4+ T cells | This compound | Suppression of HIV transcription | [7] |

| PBMCs from viremic HIV+ individuals | 8 µM this compound | Suppression of HIV transcription | [7][10] |

| Microglial cells (HC69) | This compound | Potent and durable suppression of HIV transcription | [2][11] |

| Monocytic cell lines (U1, OM10.1) | This compound | Potent and durable suppression of HIV transcription | [2][11] |

| Primary monocyte-derived macrophages (MDMs) | This compound + ART | Promotion of HIV suppression | [2][11] |

Table 3: In Vivo Efficacy of this compound in Humanized Mice

| Treatment Group | Effect on Plasma Viremia | Viral Rebound Post-Treatment Interruption | Reference |

| This compound monotherapy | Reduced to nearly undetectable levels | Delayed rebound (~2 weeks) | [1][12] |

| This compound + ART | Reduced to nearly undetectable levels | Delayed rebound | [1][5] |

Mechanism of Action

This compound exerts its HIV-suppressive effects through a multi-faceted mechanism that involves the epigenetic silencing of the HIV promoter.

Selective Inhibition of BRD4 BD1

This compound selectively binds to the first bromodomain (BD1) of BRD4.[1][4] This selectivity is attributed to a key interaction with the glutamic acid residue at position 151 (E151) in BRD4 BD1.[1][4] This is in contrast to pan-BET inhibitors like JQ1, which bind to both BD1 and BD2 of all BET family proteins.[3][13]

Inhibition of Tat-Mediated Transcription Elongation

The HIV Tat protein is crucial for robust viral transcription. It recruits the positive transcription elongation factor b (p-TEFb) complex, which includes CDK9 and Cyclin T1, to the HIV long terminal repeat (LTR). This leads to the phosphorylation of RNA Polymerase II and efficient transcriptional elongation. This compound disrupts this process by inhibiting the binding of Tat to CDK9.[2][11] This leads to reduced recruitment of p-TEFb to the HIV LTR.[1][12]

Induction of a Repressive Chromatin Structure

This compound promotes the establishment of a repressive chromatin environment at the HIV LTR.[2][3][11] High-resolution micrococcal nuclease mapping has shown that this compound induces a more organized and less accessible nucleosomal structure at the viral promoter, which is characteristic of a transcriptionally inert state.[2][11]

Signaling Pathway of this compound-mediated HIV Suppression

Caption: this compound's mechanism of action for HIV suppression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of this compound.

Cell Culture and HIV Infection Models

-

Cell Lines: J-Lat full-length 10.6 cells, a latently HIV-infected Jurkat T-cell line, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] Microglial (HC69) and monocytic (U1, OM10.1) cell lines were also used to study the effects of this compound in myeloid reservoirs.[2][11]

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and HIV-infected individuals by Ficoll-Hypaque density gradient centrifugation. CD4+ T cells were purified from PBMCs using negative selection kits.[3]

-

In Vitro Infection: Primary CD4+ T cells were activated with phytohemagglutinin (PHA) and IL-2 and then infected with an HIV-1 reporter virus.[7]

HIV Activation and Suppression Assays

-

Latency Reversal: Latent HIV in J-Lat cells was reactivated using phorbol (B1677699) 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[3][6]

-

Quantification of HIV Expression: HIV expression was quantified by measuring the percentage of GFP-positive cells using flow cytometry or by quantifying HIV Gag and 3' LTR RNA levels using quantitative real-time PCR (qRT-PCR).[3]

Western Blotting

-

Protein Analysis: Cellular lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed to detect the levels of proteins involved in HIV transcription, such as Tat, NF-κB, CDK9, and ELL2.[10][14]

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Protein-DNA Interaction: ChIP-qPCR was used to analyze the recruitment of proteins like Tat and BRD4 to the HIV 5' LTR.[14] Cells were cross-linked with formaldehyde, and chromatin was sheared. Specific antibodies were used to immunoprecipitate protein-DNA complexes, followed by qPCR to quantify the precipitated HIV LTR DNA.[14]

In Vivo Studies in Humanized Mice

-

Animal Model: NOD/SCID/IL-2Rγc-null (NSG) mice were reconstituted with human CD34+ hematopoietic stem cells to create humanized mice with a functional human immune system.[1]

-

HIV Infection and Treatment: Humanized mice were infected with HIV-1. After confirmation of stable viremia, mice were treated with this compound, ART, or a combination.[1]

-

Viral Load Measurement: Plasma viral load was quantified using qRT-PCR.[1]

Experimental Workflow for Evaluating this compound in PBMCs

Caption: Workflow for ex vivo this compound treatment of PBMCs.

Future Directions and Conclusion

This compound has demonstrated significant promise as a "block and lock" agent for HIV cure research. Its unique mechanism of action, selectively targeting BRD4 BD1 to induce epigenetic silencing, distinguishes it from other BET inhibitors. The preclinical data from in vitro, ex vivo, and in vivo models provide a strong rationale for its continued development.[1][3][4]

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and the durability of HIV suppression.[15] Further studies are also needed to fully elucidate the long-term safety profile of this compound class. The synergistic effects observed when combining this compound with other latency-promoting agents, such as LEDGINs, suggest that combination therapies may be a powerful strategy to achieve a durable, ART-free remission.[1][6][16]

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

ZL0580: A Technical Guide to a Novel BRD4-Selective Inhibitor for HIV Cure Research

For Researchers, Scientists, and Drug Development Professionals

Abstract